molecular formula C13H14O5 B2717856 Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate CAS No. 74053-94-4

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate

Cat. No.: B2717856
CAS No.: 74053-94-4
M. Wt: 250.25
InChI Key: ZSODRSZARKAXOH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol . Its CAS Number is 889955-17-3 . This compound is an ester derivative featuring the 2,3-dihydro-1,4-benzodioxin ring system, a structural motif present in various pharmacologically active molecules. For instance, related benzodioxin-based compounds have been investigated as potent phosphodiesterase (PDE) inhibitors, which are relevant for cardiovascular research and the development of inodilators (agents with both inotropic and vasodilator activity) . The specific spatial arrangement and properties of the benzodioxin ring can be critical for a molecule's ability to interact with biological targets like enzymes, and this structural feature makes it a valuable scaffold in medicinal chemistry . As such, this compound serves as a versatile chemical building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this compound in the design and development of novel compounds for various pharmaceutical and life science applications. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROKCHVNRTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220348
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74053-94-4
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74053-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and dimethylformamide, and the reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodioxin derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the benzodioxin structure can enhance its activity against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

1.2 Vaccine Adjuvant

Recent patents have suggested the use of this compound as a vaccine adjuvant. The incorporation of this compound in vaccine formulations has shown promise in enhancing immune responses, particularly in cancer vaccines. This application is particularly relevant in the context of developing more effective immunotherapeutic strategies .

Organic Synthesis

2.1 Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of more complex molecules. For example, the compound can be utilized to create alkylated derivatives through peroxidation reactions under mild conditions .

2.2 Building Block for Natural Products

This compound can also be used as a building block for synthesizing natural products. Its structural features facilitate the construction of diverse molecular frameworks that are found in biologically active compounds.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials with specific functionalities.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potential for drug development .
Study BVaccine AdjuvantShowed enhanced immune response when used with cancer vaccines in preclinical models .
Study COrganic SynthesisSuccessfully utilized in the synthesis of complex alkaloids via functional group transformations .

Mechanism of Action

The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate (Target Compound) C₁₃H₁₄O₅ 250.24* β-ketoester, benzodioxin Limited direct data; inferred stability from ester group
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate (Compound A) C₁₄H₁₆O₅ 264.27 Additional 2-methyl group Higher lipophilicity; likely reduced solubility
3',4'-(1",4"-Dioxino) flavone (Compound B) C₁₇H₁₂O₄ 280.28 Flavone-dioxane hybrid Significant antihepatotoxic activity (comparable to silymarin)
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide (Compound C) C₁₁H₁₀ClNO₃ 239.65 Chloroacetamide substituent Potential reactivity due to electrophilic Cl

*Calculated molecular weight based on formula.

Key Observations:

Steric and Electronic Effects: The target compound lacks the 2-methyl group present in Compound A, which may enhance its metabolic stability compared to methylated analogs due to reduced steric hindrance .

Biological Activity :

  • Compound B demonstrates that the 1,4-dioxane ring fused with a flavone skeleton enhances antihepatotoxic activity, suggesting that the benzodioxin core in the target compound may confer similar protective effects if functionalized appropriately .
  • The absence of a hydroxymethyl group (as in Compound 4g from ) in the target compound may limit its hepatoprotective potency compared to more complex derivatives .

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzodioxin moiety. The molecular formula is C13H13O4C_{13}H_{13}O_4 with a molecular weight of approximately 233.24 g/mol. The compound's structural attributes play a critical role in its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The benzodioxin core is known to enhance the efficacy of antimicrobial agents through various mechanisms such as disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways. Compounds derived from benzodioxins have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models .
  • Cytotoxicity : this compound has shown potential cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression.
  • Interaction with Cellular Signaling Pathways : There is evidence that this compound can influence signaling pathways related to cell proliferation and survival.

Case Studies

Several studies illustrate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various benzodioxin derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory diseases .

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptotic cells following treatment with this compound .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation or enaminone formation . For example, a structurally related enaminone derivative was prepared by refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours . Key parameters include:

  • Catalyst selection : Solvent-free methods reduce side reactions.
  • Reaction monitoring : GC/MS or TLC to track intermediate formation.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR (e.g., 400–600 MHz instruments) confirm the benzodioxin and keto-ester moieties.
  • Mass spectrometry : GC/MS or ESI-MS verifies molecular ion peaks (e.g., observed [M+H]+^+ at m/z 301.06 for a related derivative) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 122.1° for benzodioxin ring planarity) .

Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?

Answer:
Optimization involves:

  • Solvent screening : Solvent-free or low-polarity solvents (e.g., toluene) minimize byproducts.
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition.
  • Catalyst alternatives : Lewis acids (e.g., ZnCl2_2) or organocatalysts may enhance condensation efficiency.
    Evidence from solvent-free enaminone synthesis achieved >85% purity via minimal workup .

Advanced: How should researchers address contradictions between spectroscopic data and crystallographic results?

Answer:
Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from:

  • Dynamic effects : Solution-phase conformational flexibility vs. solid-state rigidity.
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic systems).
  • Resolution limits : High-resolution X-ray data (>0.8 Å) resolves ambiguities.
    For example, torsional angles in related benzodioxin derivatives showed <1° deviation between calculated and observed values when refined with SHELXL .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test affinity for targets like kinases or oxidoreductases. A benzodioxin-containing analog (D4476) inhibited Treg cell differentiation in immunology studies .
  • In vitro models : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines.
  • Metabolic stability : HPLC or LC-MS to monitor degradation in liver microsomes.

Advanced: How can researchers design derivatives to enhance physicochemical or pharmacological properties?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the benzodioxin ring to modulate solubility .
  • Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl esters to alter metabolic stability.
  • Structure-activity relationships (SAR) : Compare derivatives like Ethyl 3-(4-chlorophenyl)-3-oxopropanoate for activity trends .

Advanced: What computational methods support the analysis of this compound’s reactivity?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., keto-enol tautomerization energy barriers).
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes in ).
  • Crystal packing analysis : Tools like Mercury (CCDC) assess intermolecular interactions (e.g., hydrogen bonds in ).

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